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Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels.
Quinapril hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of quinapril and hydrogen chloride. A prodrug for quinaprilat hydrochloride (by hydrolysis of the ethyl ester to the corresponding carboxylic acid), it is used as an angiotensin-converting enzyme inhibitor (ACE inhibitor) for the treatment of hypertension and congestive heart failure. It has a role as an antihypertensive agent and an EC 3.4. 5.1 (peptidyl-dipeptidase A) inhibitor. It contains a quinapril(1+).
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Quinapril hydrochloride
CAS No.: 82586-55-8
Cat. No.: VC20750434
Molecular Formula: C25H31ClN2O5
Molecular Weight: 475 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 82586-55-8 |
---|---|
Molecular Formula | C25H31ClN2O5 |
Molecular Weight | 475 g/mol |
IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1 |
Standard InChI Key | IBBLRJGOOANPTQ-JKVLGAQCSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Appearance | Solid powder |
Melting Point | 120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile) |
Chemical Structure and Properties
Quinapril hydrochloride is chemically described as [3S-[2[R*(R*)], 3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, monohydrochloride . It has the empirical formula C25H30N2O5- HCl and exists as a white to off-white amorphous powder that is freely soluble in aqueous solvents .
Physical and Chemical Properties
The compound has the following properties:
Property | Value |
---|---|
Average Molecular Weight | 438.5161 |
Monoisotopic Weight | 438.21547208 |
Chemical Formula | C25H30N2O5- HCl |
Physical State | White to off-white amorphous powder |
Solubility | Freely soluble in aqueous solvents |
ATC Classification | C09AA06 |
Table 1: Physical and chemical properties of quinapril hydrochloride
Quinapril hydrochloride is the salt form of quinapril, which undergoes de-esterification in the body to form quinaprilat, its active metabolite . The compound contains specific structural elements that contribute to its pharmacological activity, including a carboxylic acid group that interacts with the zinc ion at the active site of ACE.
Pharmacology
Mechanism of Action
Quinapril functions as a prodrug that is converted to its active metabolite, quinaprilat, which exerts the pharmacological effects. Quinaprilat inhibits angiotensin-converting enzyme (ACE), a crucial component of the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion .
Additionally, quinaprilat reduces the breakdown of bradykinin, a vasodilator peptide . The dual effects of reduced angiotensin II production and increased bradykinin levels contribute to the therapeutic benefits of quinapril in cardiovascular conditions. Angiotensin II normally constricts coronary blood vessels and has positive inotropic effects, which can increase vascular resistance and oxygen consumption, potentially leading to myocyte hypertrophy and vascular smooth muscle cell proliferation . By inhibiting these effects, quinapril can help prevent adverse cardiovascular remodeling.
Pharmacokinetics
Quinapril demonstrates distinctive pharmacokinetic properties that influence its clinical application and dosing protocols.
Parameter | Value |
---|---|
Bioavailability | 50-80% |
Time to maximum concentration (Tmax) - Quinapril | <1 hour |
Time to maximum concentration (Tmax) - Quinaprilat | 2.5 hours |
Maximum concentration (Cmax) of Quinaprilat | Up to 1526 ng/mL (with 10mg dose) |
Area under curve (AUC) of Quinaprilat | 2443 ng*h/mL |
Effect of high-fat meal | Reduces absorption by 25-30% |
Volume of distribution (Quinaprilat) | 13.9 L |
Protein binding | 97% for both quinapril and quinaprilat |
Elimination half-life (Quinaprilat) | 2.3 hours (primary phase), 25 hours (terminal phase) |
Clearance (Quinaprilat) | 68 mL/min |
Elimination | Up to 96% via renal excretion |
Table 2: Pharmacokinetic properties of quinapril and its active metabolite quinaprilat
After oral administration, quinapril is rapidly absorbed from the gastrointestinal tract with a bioavailability of 50-80%. It undergoes first-pass metabolism in the liver where it is de-esterified to form quinaprilat, its active metabolite . A high-fat meal reduces quinapril absorption by 25-30%, suggesting that it should be taken consistently with respect to meals .
Both quinapril and quinaprilat are extensively bound to plasma proteins (97%), which may influence drug interactions with other highly protein-bound medications . Elimination occurs primarily through renal excretion, with up to 96% of an intravenous dose being eliminated via this route .
In patients with renal insufficiency, the elimination half-life of quinaprilat increases as creatinine clearance decreases, necessitating dosage adjustments in this population . The pharmacokinetics of quinapril and quinaprilat remain linear across a single-dose range of 5-80 mg and multiple daily doses of 40-160 mg .
Pharmacodynamics
-
75% inhibition for approximately 4 hours
-
50% inhibition for approximately 8 hours
With chronic dosing, there is substantial inhibition of angiotensin II levels at 24 hours with doses ranging from 20-80 mg . This sustained pharmacodynamic effect allows for once-daily dosing in most patients, improving medication adherence.
Clinical Applications
Heart Failure
Quinapril is indicated as an adjunct therapy in the management of congestive heart failure, typically in combination with digitalis and diuretics . In placebo-controlled trials involving patients with congestive heart failure, quinapril demonstrated favorable hemodynamic effects:
-
Reduced pulmonary capillary wedge pressure
-
Decreased systemic vascular resistance
-
Increased cardiac output/index
-
Reduced renal and hepatic vascular resistance
-
Increased renal and hepatic blood flow (with glomerular filtration rate remaining unchanged)
These hemodynamic improvements appear to be maintained during chronic oral quinapril therapy, supporting its long-term use in heart failure management . The standard dosage for heart failure typically ranges from 5-20 mg daily, often starting at a lower dose and titrating upward based on clinical response and tolerability.
Clinical Trials and Research Findings
Several significant clinical trials have investigated the efficacy and safety of quinapril in various conditions.
Comparison with Other ACE Inhibitors
While all ACE inhibitors share the same primary mechanism of action, quinapril has certain characteristics that distinguish it from other members of this class:
Feature | Quinapril | Other ACE Inhibitors (General) |
---|---|---|
Tissue ACE affinity | High affinity for tissue ACE, particularly in the heart and blood vessels | Variable tissue penetration and affinity |
Prodrug status | Prodrug requiring conversion to quinaprilat | Some are prodrugs (e.g., enalapril, ramipril), others are active compounds (e.g., lisinopril, captopril) |
Duration of action | Long-duration allowing once-daily dosing | Variable, some require multiple daily dosing |
Elimination | Primarily renal | Varies from predominantly renal to mixed hepatic/renal |
Side effect profile | Reported to have a favorable safety profile compared to some other ACE inhibitors | Side effect profiles vary, but core effects (cough, angioedema, hypotension) are class effects |
Table 4: Comparative features of quinapril versus other ACE inhibitors
Pharmaceutical Formulations
Quinapril hydrochloride is available as oral tablets in various strengths:
Brand Name | Available Strengths | Excipients |
---|---|---|
ACCUPRIL | 5 mg, 10 mg, 20 mg, 40 mg | Candelilla wax, crospovidone, gelatin, lactose, magnesium carbonate, magnesium stearate, synthetic red iron oxide, and titanium dioxide |
Table 5: Available formulations of quinapril hydrochloride
The tablets are designed for once-daily oral administration, with dosing adjustments based on indication and patient characteristics. Quinapril is also available in combination with hydrochlorothiazide for enhanced antihypertensive efficacy .
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